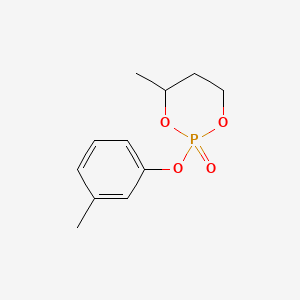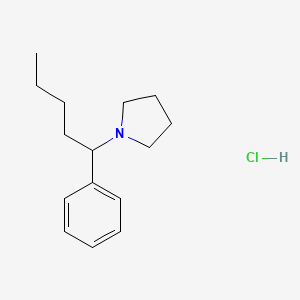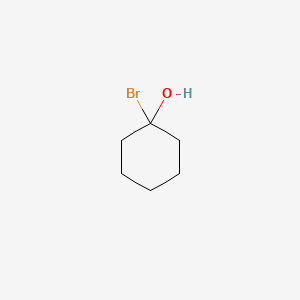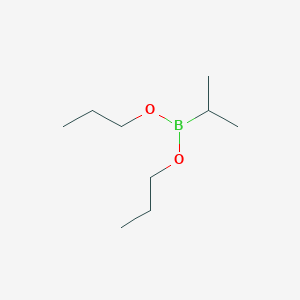
8-(N,N',N'-Trimethylpiperaziniumpropyl)-8-methyl-8-azonium bicyclo(4.3.0)nonene-2 triiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(N,N’,N’-Trimethylpiperaziniumpropyl)-8-methyl-8-azonium bicyclo(4.3.0)nonene-2 triiodide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique bicyclic structure with multiple functional groups, making it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(N,N’,N’-Trimethylpiperaziniumpropyl)-8-methyl-8-azonium bicyclo(4.3.0)nonene-2 triiodide typically involves multiple steps, including the formation of the bicyclic core and the introduction of the piperazinium and methyl groups. Common reagents used in the synthesis may include alkyl halides, amines, and iodide salts. Reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as crystallization, distillation, and chromatography might be employed to purify the compound.
Análisis De Reacciones Químicas
Types of Reactions
8-(N,N’,N’-Trimethylpiperaziniumpropyl)-8-methyl-8-azonium bicyclo(4.3.0)nonene-2 triiodide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions might involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
8-(N,N’,N’-Trimethylpiperaziniumpropyl)-8-methyl-8-azonium bicyclo(43
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic properties or as a diagnostic tool.
Industry: Utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 8-(N,N’,N’-Trimethylpiperaziniumpropyl)-8-methyl-8-azonium bicyclo(4.3.0)nonene-2 triiodide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets, leading to various physiological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparación Con Compuestos Similares
Similar Compounds
- 8-Methyl-8-azonium bicyclo(4.3.0)nonene-2 iodide
- N,N’,N’-Trimethylpiperazinium iodide
- Bicyclo(4.3.0)nonene derivatives
Uniqueness
8-(N,N’,N’-Trimethylpiperaziniumpropyl)-8-methyl-8-azonium bicyclo(4.3.0)nonene-2 triiodide stands out due to its unique combination of functional groups and bicyclic structure, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
74051-71-1 |
|---|---|
Fórmula molecular |
C19H38I3N3 |
Peso molecular |
689.2 g/mol |
Nombre IUPAC |
2-methyl-2-[3-(1,4,4-trimethylpiperazine-1,4-diium-1-yl)propyl]-1,3,3a,4,7,7a-hexahydroisoindol-2-ium;triiodide |
InChI |
InChI=1S/C19H38N3.3HI/c1-20(2)12-14-21(3,15-13-20)10-7-11-22(4)16-18-8-5-6-9-19(18)17-22;;;/h5-6,18-19H,7-17H2,1-4H3;3*1H/q+3;;;/p-3 |
Clave InChI |
USPDBZPIONVGOE-UHFFFAOYSA-K |
SMILES canónico |
C[N+]1(CC[N+](CC1)(C)CCC[N+]2(CC3CC=CCC3C2)C)C.[I-].[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3-Chlorophenyl)methylsulfanyl]pyridine;hydrochloride](/img/structure/B14445291.png)
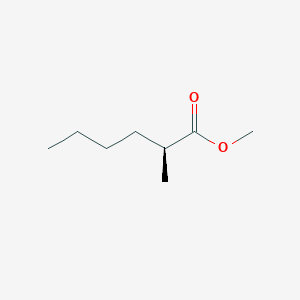


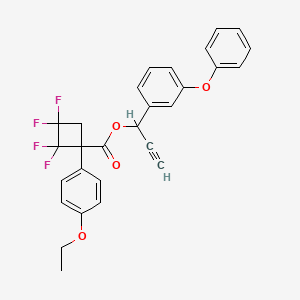


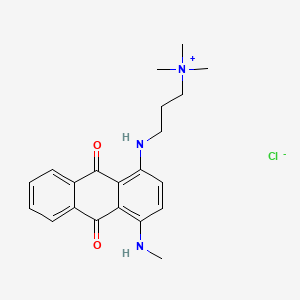
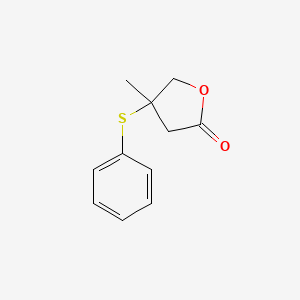
![1-Ethoxy-4-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B14445327.png)
